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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction
N-palmitoyl-serotonin (palmitoyl serotonin) is an endogenous N-acyl amide of serotonin that

has garnered significant interest in the scientific community for its potential therapeutic

applications, primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1

(TRPV1) channel. This technical guide provides a comprehensive overview of the discovery,

history, synthesis, and biological activity of palmitoyl serotonin, with a focus on the

experimental data and methodologies relevant to researchers in drug development.

Discovery and Historical Context
The discovery of N-palmitoyl-serotonin is intrinsically linked to the exploration of the

endocannabinoid system and the search for novel analgesic compounds. The initial focus of

this research was on N-arachidonoyl-serotonin (AA-5-HT), a molecule combining the structures

of the endocannabinoid anandamide and the neurotransmitter serotonin. AA-5-HT was

identified as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that

degrades anandamide, and an antagonist of the TRPV1 receptor, a key player in pain

perception.

In 2007, a pivotal study by Ortar and colleagues systematically investigated a series of N-acyl

serotonin analogues to explore the structure-activity relationships for FAAH inhibition and

TRPV1 antagonism.[1] Within this series of synthesized compounds was N-palmitoyl-serotonin,
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where the 20-carbon polyunsaturated arachidonoyl group of AA-5-HT was replaced with a 16-

carbon saturated palmitoyl chain. This structural modification led to a significant shift in its

pharmacological profile. While AA-5-HT exhibited dual activity, N-palmitoyl-serotonin was found

to be a potent and selective TRPV1 antagonist with negligible activity as a FAAH inhibitor.[2]

Further research in 2011 by Verhoeckx and colleagues provided a significant advancement in

the understanding of N-palmitoyl-serotonin by identifying it as an endogenous molecule.[3]

Their study detected the presence of N-palmitoyl-serotonin, along with other N-acyl serotonins,

in the jejunum and ileum of pigs and mice, suggesting a physiological role for this compound,

potentially in gut-related sensory signaling.[3]

Physicochemical and Pharmacological Properties
N-palmitoyl-serotonin is a lipophilic molecule with the chemical formula C26H42N2O2 and a

molecular weight of 414.6 g/mol .[4] Its pharmacological activity is primarily characterized by its

interaction with the TRPV1 receptor and FAAH.

Property Value Reference

Molecular Formula C26H42N2O2 [4]

Molecular Weight 414.6 g/mol [4]

TRPV1 IC50 (human) 0.76 µM [2]

FAAH Inhibition IC50 > 50 µM [2]

Signaling Pathways
TRPV1 Antagonism
N-palmitoyl-serotonin acts as an antagonist at the TRPV1 receptor. This receptor is a non-

selective cation channel primarily expressed in sensory neurons and is activated by various

noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).

Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of

the neuron and the transmission of pain signals. As an antagonist, N-palmitoyl-serotonin binds

to the TRPV1 receptor, likely at or near the capsaicin binding site, and prevents the
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conformational changes necessary for channel opening in response to agonists. This blockade

of ion influx effectively inhibits the signaling cascade that leads to the sensation of pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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